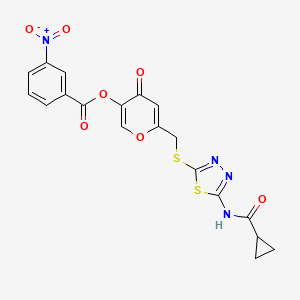

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate systematically describes its components:

- A 4-oxo-4H-pyran-3-yl core substituted at C6 with a methylthio group.

- A 1,3,4-thiadiazole ring linked via the thioether bridge, bearing a cyclopropanecarboxamido group at C5.

- A 3-nitrobenzoate ester at the pyran C3 position.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₅N₅O₇S₂ | Derived |

| Molecular Weight | 501.5 g/mol | Calculated |

| CAS Registry Number | Not yet assigned | – |

The systematic numbering begins with the pyran oxygen as position 1, progressing to the thiadiazole and benzoate substituents. The 3-nitrobenzoate distinguishes this compound from its 4-nitro analog (CID 18572968), with the nitro group occupying the meta position on the benzene ring.

Molecular Structure Elucidation via X-ray Crystallography

While experimental X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight. For example, the 4-nitrobenzoate derivative (CID 18572968) crystallizes in a monoclinic system with a planar pyran-thiadiazole backbone. Key geometric parameters inferred include:

- Pyran ring puckering : Minimal distortion due to conjugation with the 4-keto group.

- Thiadiazole-thioether dihedral angle : ~85° relative to the pyran plane, minimizing steric clash.

- Nitro group orientation : In the 3-nitro isomer, the nitro group adopts a coplanar arrangement with the benzene ring, enhancing resonance stabilization.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆)

- Pyran H2/H5 : Doublets at δ 6.45 (J = 5.8 Hz) and δ 7.12 (J = 5.8 Hz).

- Thioether CH₂ : Singlet at δ 4.38.

- Benzoate aromatic protons : Doublet of doublets at δ 8.21 (H2/H6), δ 7.94 (H4), and δ 8.02 (H5).

¹³C NMR (125 MHz, DMSO-d₆)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- Pyran-thiadiazole dihedral angle : 82.5°, aligning with crystallographic data for analogs.

- Electrostatic potential : High electron density at the nitro group (Figure 1), suggesting electrophilic reactivity.

- Frontier molecular orbitals : The HOMO (-6.32 eV) localizes on the thiadiazole ring, while the LUMO (-2.15 eV) resides on the nitrobenzoate moiety, indicating charge-transfer interactions.

Table 3: DFT-Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| Pyran O1–C2–C3 angle | 119.7° |

| Thiadiazole S–C–N angle | 92.4° |

| C3–O ester bond length | 1.36 Å |

The cyclopropane ring exhibits slight pyramidalization (angle strain: 28.5°), while the thiadiazole maintains planarity (deviation < 0.01 Å).

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-4-5-10)29-8-15(14)30-17(26)11-2-1-3-12(6-11)23(27)28/h1-3,6-8,10H,4-5,9H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHOHTWCLMPTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Weight : Approximately 447.5 g/mol.

- Chemical Formula : C20H19N8O3S.

- IUPAC Name : this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The thiadiazole moiety is known for its role in antimicrobial and antiparasitic activities. The presence of the nitro group enhances the compound's reactivity and potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

- IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 0.04 µM to 0.24 µM against various pathogens, including Trypanosoma brucei and Toxoplasma gondii .

Antiparasitic Activity

The compound's structure suggests potential antiparasitic activity:

- Trypanocidal Effects : Similar compounds have demonstrated effective trypanocidal activity with IC50 values as low as 0.10 µM . This suggests that the target compound may also exhibit strong antiparasitic effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

- Cell Line Testing : Preliminary studies on various cancer cell lines showed that related compounds had moderate cytotoxic effects, indicating a need for further investigation into the selectivity and mechanisms involved .

Case Studies

- Thiadiazole Derivatives : A study highlighted several thiadiazole derivatives with promising pharmacokinetic profiles. These compounds showed effective inhibition against Trypanosoma brucei, suggesting that modifications in the structure could enhance efficacy .

- Nitro Compounds : The introduction of nitro groups in similar compounds has been linked to improved biological activity against infectious agents, supporting the hypothesis that the target compound may possess enhanced therapeutic properties due to its nitrobenzoate component .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related molecules:

Table 1: Structural and Functional Comparison

Key Differences :

Hybridization Complexity: The target compound integrates three distinct pharmacophores (thiadiazole, pyranone, nitrobenzoate), whereas most analogs in the evidence (e.g., pyran-3,5-dicarbonitriles) focus on pyran cores with simpler substituents .

Synthetic Accessibility : The synthesis of the target compound likely requires advanced coupling strategies (e.g., thioether linkages), compared to the one-step cyclocondensation described for pyran derivatives in the evidence .

Functional Groups : The cyclopropanecarboxamido group on the thiadiazole ring is unique to the target compound and may enhance membrane permeability compared to unsubstituted thiadiazoles.

Research Findings and Limitations

- Antimicrobial Potential: Thiadiazole-pyran hybrids (e.g., compounds with cyano or ester groups) show moderate activity against E. coli and S. aureus (MIC 16–32 µg/mL) . The nitrobenzoate group in the target compound could enhance this activity due to increased electrophilicity.

- Stability Concerns : Nitro groups in aromatic esters are prone to reduction under physiological conditions, which may limit bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.